molecular formula C9H9ClN2O2 B8395685 3-(Chloromethyl)-6-nitroindoline

3-(Chloromethyl)-6-nitroindoline

Cat. No.: B8395685
M. Wt: 212.63 g/mol
InChI Key: RFIXJTSBYBJTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-6-nitroindoline is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

3-(chloromethyl)-6-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9ClN2O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,6,11H,4-5H2

InChI Key

RFIXJTSBYBJTKV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(tert-Butyloxycarbonyl)-3-chloromethyl-6-nitroindole (156 mg, 0.50 mmol) was stirred in HCl-saturated dioxane (5 mL) at 20° C. for 2 h, and the mixture was then evaporated to dryness under high vacuum below 25° C. to give crude 3-chloromethyl-6-nitroindoline (6). Acid 11 (135 mg, 0.50 mmol), EDCI.HCl (240 mg, 1.25 mmol) and DMA (1.5 mL) were then added in sequential fashion and the mixture was stirred at 20° C. for 2 h. Dilution with water provided the crude product which was recrystallised twice from EtOAc to give 1-[(E)-3-(1-methylpyrrole-2-carboxamido)-cinnamoyl]-3-chloromethyl-6-nitroindole (12) (166 mg, 72%), mp 215° C. 1H NMR [(CD3)2SO] δ9.86 (s, 1 H, NH), 8.97 (s, 1 H, H-7), 8.03-7.96 (m, 1 H, H-5), 8.00 (s, 1 H, H-2′), 7.80 (d, J=8.0 Hz, 1 H, H-4′), 7.70 (d, J=8.3 Hz, 1 H, H-4), 7.69 (d, J=15.4 Hz, 1 H, PhCH═CH), 7.54 (d, J=7.4 Hz, 1 H, H-6′), 7.41 (t, J=7.9 Hz, 1 H, H-5′), 7.11 (d, J=15.4 Hz, 1 H, PhCH═CH), 7.1-7.04 (m, 2 H, H-pyrrole), 6.12 (t, J=3.1 Hz, 1 H, H-pyrrole), 4.66 (t, J=10.0 Hz, 1 H, H-2), 4.34 (dd, J=10.6, 5.1 Hz, 1 H, H-2), 4.15-3.99 (m, 3 H, H-3, CH2Cl ), 3.90 (s, 3 H, NCH3).
Name
1-(tert-Butyloxycarbonyl)-3-chloromethyl-6-nitroindole
Quantity
156 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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